![molecular formula C16H20N4O3 B2441597 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone CAS No. 2190364-97-5](/img/structure/B2441597.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-diethoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Molecular Structure Analysis
The molecular structure of this compound is unique and opens up possibilities for studying new reactions and synthesizing novel compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. The presence of different groups on the aniline ring can affect the activity of the compound .Physical And Chemical Properties Analysis
The compound is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It has acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Scientific Research Applications
Azetidinones in Antibiotic Synthesis
Azetidinones, such as those derived from penicillins, play a crucial role in the synthesis of β-lactam antibiotics. Corbett and Stoodley (1974) detailed the reactions of certain azetidinones, showcasing their potential in creating antibiotic compounds through various synthetic routes (Corbett & Stoodley, 1974).
Triazoles in Drug Design
Triazoles are versatile heterocycles in drug design due to their stability and ability to engage in hydrogen bonding. The synthesis and characterization of new 1,2,4-triazole derivatives by Abosadiya et al. (2018) highlight their importance in developing novel compounds with potential therapeutic applications (Abosadiya et al., 2018).
Mechanism of Action
Target of Action
Similar azetidine derivatives have been reported to exhibit a variety of biological activities
Mode of Action
It’s known that azetidine derivatives can interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . The presence of the triazole ring and the diethoxybenzoyl group in this compound could potentially influence its interaction with its targets.
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biological processes
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities
properties
IUPAC Name |
(3,4-diethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-22-14-6-5-12(9-15(14)23-4-2)16(21)19-10-13(11-19)20-17-7-8-18-20/h5-9,13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJGKPLQAIFPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
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